molecular formula C19H17N3O4 B2772707 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 899734-62-4

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2772707
CAS No.: 899734-62-4
M. Wt: 351.362
InChI Key: XLTGUYQLJIYDED-DHZHZOJOSA-N
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Description

N-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic chemical hybrid featuring a 1,3,4-oxadiazole core linked to a cinnamamide moiety. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, recognized for its wide range of pharmacological properties . Its incorporation into molecules is known to contribute to anticancer activity by enabling interactions with various biological targets, such as enzymes and nucleic acids . Furthermore, research indicates that 1,3,4-oxadiazole derivatives can exhibit favorable drug-like properties, including compliance with Lipinski's Rule of Five, which predicts good oral bioavailability . The specific presence of the 3,4-dimethoxyphenyl substituent on the oxadiazole ring is a feature found in other biologically active compounds and may influence the molecule's binding affinity and selectivity . The cinnamamide portion, derived from cinnamic acid, is another pharmacophore associated with various biological activities. This combination makes this compound a compelling candidate for research into new therapeutic agents. Potential mechanisms of action for compounds of this class include the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, or histone deacetylases (HDAC) . This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

(E)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-24-15-10-9-14(12-16(15)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTGUYQLJIYDED-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with cinnamic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the cinnamamide moiety contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to the presence of both the oxadiazole ring and the cinnamamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features contribute to its potential as a versatile building block in synthetic chemistry and its promising bioactivity in medicinal chemistry .

Biological Activity

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique oxadiazole and cinnamide moieties, has been studied for various therapeutic applications, including anticancer and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N4O4\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_4

This compound features a 1,3,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group and a cinnamide moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG225.72
MCF-719.57
A54938.12

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : Studies have shown that this compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl2 .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase in various cancer cell lines .
  • Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes involved in cancer progression, thereby inhibiting their activity and disrupting cellular processes essential for tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit inflammatory mediators such as cytokines and prostaglandins .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on HepG2 Cells : A study evaluated the cytotoxicity of this compound against HepG2 liver cancer cells using the MTT assay. The results indicated an IC50 value of 25.72 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutics .
  • Mechanistic Insights : Further investigations using real-time PCR revealed that treatment with this compound significantly increased the expression levels of apoptotic markers p53 and Bax while decreasing Bcl2 levels in treated cells .

Q & A

Q. What are the key synthetic pathways for N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how is its purity validated?

The synthesis involves multi-step reactions: (i) formation of the oxadiazole ring via cyclization of a hydrazide precursor, (ii) introduction of the cinnamamide moiety through nucleophilic substitution or coupling reactions, and (iii) purification via recrystallization or column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this compound performed to confirm its identity?

Structural elucidation relies on spectroscopic methods:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing methoxy (-OCH₃) and oxadiazole ring signals.
  • FT-IR : Identifies functional groups (e.g., C=O stretch in cinnamamide at ~1650 cm⁻¹).
  • Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns. X-ray crystallography may be used for absolute configuration determination if single crystals are obtained .

Q. What preliminary biological screening methods are recommended for this compound?

Initial screening includes:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Anti-inflammatory Screening : Inhibition of NF-κB or COX-2 pathways in cell-based models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

Key variables include:

  • Catalysts : Use of POCl₃ or PPA (polyphosphoric acid) for cyclization, with yields increasing under anhydrous conditions .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 80–100°C .
  • Reaction Time : Monitoring via TLC to terminate the reaction at ~4–6 hours minimizes side products . A table summarizing optimization trials:
CatalystSolventTemp (°C)Yield (%)
POCl₃DMF8072
PPADMSO10068
H₂SO₄Toluene11045

Q. What mechanistic insights explain the compound’s antimicrobial activity against drug-resistant strains?

Oxadiazole derivatives disrupt bacterial membranes via lipophilic interactions and inhibit enzymes like DNA gyrase or penicillin-binding proteins. For methicillin-resistant S. aureus (MRSA), the dimethoxyphenyl group may enhance membrane permeability, while the cinnamamide moiety interferes with cell wall synthesis. Comparative studies with OZE-I–III analogs () suggest structure-dependent potency .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

A structure-activity relationship (SAR) study could compare:

  • Electron-withdrawing groups (e.g., -CF₃ in ): Increase antimicrobial potency but may reduce solubility.
  • Electron-donating groups (e.g., -OCH₃): Enhance anti-inflammatory activity by modulating NF-κB pathways .
  • Heterocyclic replacements : Replacing cinnamamide with thiadiazole () alters target specificity.

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

  • Prodrug Design : Modify solubility via esterification or PEGylation.
  • Metabolic Stability Assays : Liver microsome studies to identify degradation pathways.
  • In Vivo Efficacy Models : Use C. elegans or murine infection models to correlate in vitro MIC with survival rates .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for resolving complex reaction mixtures during synthesis?

  • HPLC-PDA : Reversed-phase HPLC with photodiode array detection separates and quantifies intermediates.
  • LC-MS : Identifies byproducts in real-time.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in multi-component reactions .

Q. How can computational methods (e.g., molecular docking) predict the compound’s biological targets?

Docking simulations using AutoDock Vina or Schrödinger Suite can model interactions with:

  • Enzyme Targets : DNA gyrase (PDB: 1KZN) for antimicrobial activity.
  • Receptors : COX-2 (PDB: 5KIR) for anti-inflammatory effects. Validation requires experimental binding assays (e.g., SPR) .

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